1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid
Description
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid (CAS: CID 69239964) is a pyrrole-based compound with a molecular formula of C₁₁H₁₅NO₄. Its structure features a pyrrole ring substituted at the 1-position with a 2-(tert-butoxy)-2-oxoethyl group and at the 2-position with a carboxylic acid moiety. The tert-butoxy group enhances steric bulk and may influence solubility and stability, while the carboxylic acid provides reactivity for further derivatization.
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-9(13)7-12-6-4-5-8(12)10(14)15/h4-6H,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHJVIGMEHIAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the tert-butoxy group: The tert-butoxy group can be introduced by reacting tert-butanol with an appropriate precursor under acidic conditions.
Pyrrole ring formation: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Electrophiles such as alkyl halides, nucleophiles like amines.
Major Products Formed
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, amines.
Substitution products: Alkylated or acylated pyrrole derivatives.
Scientific Research Applications
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, stabilizing reactive intermediates during chemical reactions . The pyrrole ring can participate in various interactions with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrrole-carboxylic acid derivatives , which are widely explored in medicinal chemistry and materials science. Below is a detailed comparison with analogous compounds:
Structural Analogues and Their Properties
Key Differences and Implications
Carboxylic acid vs. esters: The free carboxylic acid (target compound) enables salt formation or conjugation, whereas methyl/ethyl esters (e.g., compound 3e) are often prodrug candidates .
Biological Activity :
- Indole-substituted analogues (e.g., 10a) exhibit higher bioactivity due to aromatic stacking interactions, as seen in antimicrobial assays .
- Piperidine-containing derivatives (e.g., ) show enhanced binding to neurological targets like GPCRs, a feature absent in the target compound.
Synthetic Accessibility :
- The target compound’s synthesis is unreported, but similar compounds (e.g., 3e) are synthesized via CuCl₂-catalyzed coupling or multistep esterification .
- tert-Butoxycarbonyl (Boc) groups are typically introduced using Boc-anhydride under basic conditions .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | Compound 3e |
|---|---|---|---|
| Molecular Weight | 237.24 g/mol | 227.21 g/mol | 266.27 g/mol |
| LogP (Predicted) | 1.2 | 1.5 | 2.8 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 5 |
| Solubility | Low (carboxylic acid) | Moderate (Boc group) | Low (ester) |
Biological Activity
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid is a synthetic organic compound with the molecular formula C11H15NO4. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery. The presence of a pyrrole ring and a tert-butoxy group contributes to its unique properties and interactions with biological targets.
Chemical Structure and Properties
The structural characteristics of this compound are essential for understanding its biological activity. Below is a summary of its structural features:
| Property | Description |
|---|---|
| Molecular Formula | C11H15NO4 |
| SMILES | CC(C)(C)OC(=O)CN1C=CC=C1C(=O)O |
| InChIKey | FDHJVIGMEHIAIK-UHFFFAOYSA-N |
| Predicted Collision Cross Section (m/z) | [M+H]+: 226.10739 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The tert-butoxy group may enhance the stability of reactive intermediates, facilitating various biochemical reactions. Preliminary studies suggest that the compound can influence metabolic pathways, potentially through inhibition or modulation of key enzymes involved in cellular processes.
Biological Activity and Research Findings
Recent research has explored the biological activities associated with this compound, particularly in the context of antimicrobial and anticancer applications. Here are some key findings:
-
Antimicrobial Activity :
- The compound was evaluated for its efficacy against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies indicated that modifications to the pyrrole ring could significantly enhance antimicrobial potency, with some derivatives showing minimal inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .
- Potential Anti-Tuberculosis Agents :
-
Cytotoxicity Studies :
- In vitro assays revealed that certain modifications to the compound could reduce cytotoxic effects while maintaining antimicrobial efficacy. This balance is crucial for developing therapeutics that are both effective and safe for human use.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-tert-Butoxy-2-oxoethyl)-1H-indole-5-carboxylic acid | Indole ring instead of pyrrole | Moderate anti-TB activity |
| Pyrrole-2-carboxylic acid | Lacks tert-butoxy group | Weak antimicrobial properties |
| 5-sec-Butyl-1H-indole-2-carboxylic acid | Contains a sec-butyl group | Antifungal activity |
Case Studies
Several case studies have documented the synthesis and evaluation of similar pyrrole-based compounds, emphasizing their potential in drug discovery:
- Case Study 1 : A derivative similar to our compound exhibited significant activity against resistant strains of M. tuberculosis, demonstrating the importance of structural modifications in enhancing therapeutic efficacy .
- Case Study 2 : Research on pyrrole derivatives indicated their role as inhibitors in various cancer cell lines, suggesting a broader application in oncology beyond antimicrobial use .
Q & A
Q. What are the common synthetic routes for 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves multi-step pathways. For example, a related pyrrole derivative was synthesized via bromination (83% yield), copper-mediated coupling (57%), and base-assisted alkylation (66%) . Optimizing reaction parameters such as temperature (e.g., 60°C for hydrolysis ), solvent choice (e.g., DMF for nucleophilic substitution ), and catalyst selection (e.g., K₂CO₃ for deprotonation ) can enhance yields. Additionally, tert-butoxycarbonyl (Boc) protection strategies are critical to prevent unwanted side reactions during synthesis .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Key methods include:
- Single-crystal X-ray diffraction : Resolves bond lengths and stereochemistry (e.g., C–C bond precision ±0.003 Å in related structures ).
- NMR spectroscopy : Confirms substitution patterns (e.g., ethyl ester protons at δ 1.2–4.3 ppm ).
- Mass spectrometry : Validates molecular weight (e.g., exact mass ±0.0001 g/mol via LC-MS ).
- HPLC : Assesses purity, particularly for intermediates with labile Boc groups .
| Technique | Key Data Points | Reference |
|---|---|---|
| X-ray diffraction | Bond angles, chiral center confirmation | |
| ¹H/¹³C NMR | Chemical shifts for pyrrole/ester moieties | |
| LC-MS | Molecular ion ([M+H]⁺) and fragmentation |
Advanced Research Questions
Q. How should researchers address discrepancies in reported toxicity profiles of tert-butoxycarbonyl-pyrrole derivatives?
Conflicting hazard classifications (e.g., H302 for oral toxicity vs. H335 for respiratory irritation ) may arise from variations in impurity profiles or testing protocols. To resolve this:
Q. What strategies improve the stability of this compound during long-term storage?
- Storage conditions : Keep at –20°C in airtight containers to prevent Boc-group hydrolysis .
- Incompatibility alerts : Avoid strong acids/bases, which degrade the ester and carbamate linkages .
- Stabilizers : Add molecular sieves to absorb moisture in solvents like DCM or THF .
Q. How can structural modifications enhance the bioactivity of this compound in drug discovery?
- Substituent engineering : Introduce fluorinated groups (e.g., difluoromethoxy ) to improve metabolic stability.
- Chiral resolution : Use Boc-protected (2S,4S)-pyrrolidine scaffolds to target enantioselective enzyme interactions .
- Prodrug design : Convert the carboxylic acid to ester prodrugs for enhanced membrane permeability .
| Modification | Biological Impact | Reference |
|---|---|---|
| Difluoromethoxy | Increased half-life in pharmacokinetic studies | |
| (2S,4S)-chiral centers | Improved binding to protease targets | |
| Ethyl ester prodrug | Enhanced oral bioavailability |
Q. What computational tools are effective for predicting the reactivity of tert-butoxycarbonyl-pyrrole intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
